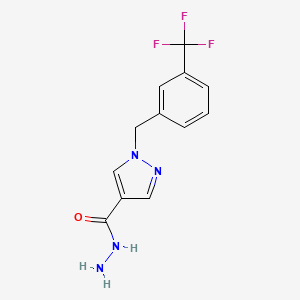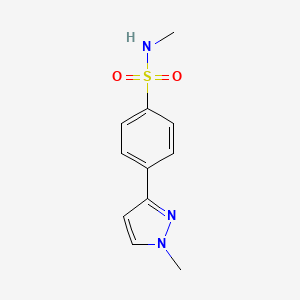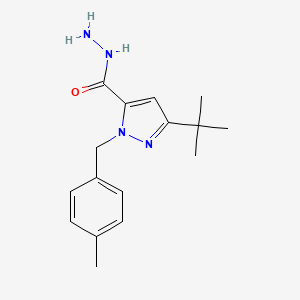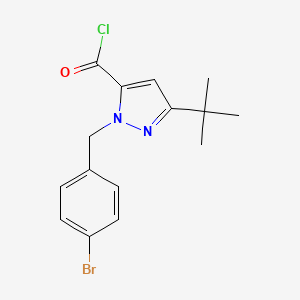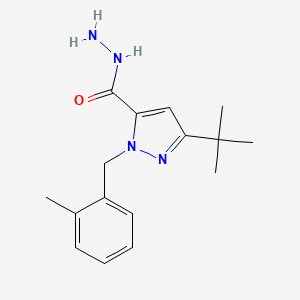
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide (5-t-Butyl-2-MBPOH) is an organic compound belonging to the class of pyrazoles. It is a white solid with a molecular formula of C14H18N2O2 and a molecular weight of 246.30 g/mol. 5-t-Butyl-2-MBPOH is widely used in various scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
5-t-Butyl-2-MBPOH has been widely used in various scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, including 2-methyl-4-pyridones and 2-methyl-4-thiazolones. 5-t-Butyl-2-MBPOH has also been used as a reagent in the synthesis of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase. In addition, 5-t-Butyl-2-MBPOH has been used in the synthesis of polymeric materials, such as polyurethanes and polyamides.
Mecanismo De Acción
The mechanism of action of 5-t-Butyl-2-MBPOH is not fully understood. However, it is believed to act as a catalyst in the formation of heterocyclic compounds by promoting the reaction between two molecules. In addition, 5-t-Butyl-2-MBPOH has been shown to act as an inhibitor of acetylcholinesterase, which is an enzyme involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-Butyl-2-MBPOH are not well understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain. In addition, 5-t-Butyl-2-MBPOH has been shown to increase the production of nitric oxide, which is a signaling molecule involved in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-t-Butyl-2-MBPOH has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is stable in a wide range of temperatures and pH levels. In addition, 5-t-Butyl-2-MBPOH is soluble in most common organic solvents. However, it is not soluble in water, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for 5-t-Butyl-2-MBPOH. It could be used in the synthesis of new biologically active compounds, such as inhibitors of other enzymes or drugs. In addition, 5-t-Butyl-2-MBPOH could be used in the synthesis of polymeric materials with novel properties. Finally, further research could be conducted to better understand the biochemical and physiological effects of 5-t-Butyl-2-MBPOH.
Métodos De Síntesis
5-t-Butyl-2-MBPOH is synthesized by the reaction of 2-methyl-benzyl alcohol and 2-methyl-benzylhydrazine in the presence of a strong acid, such as hydrochloric acid. This reaction produces a mixture of 5-t-Butyl-2-MBPOH and 2-methyl-benzylhydrazine hydrochloride. The mixture is then filtered and the 5-t-Butyl-2-MBPOH is separated from the other products by crystallization.
Propiedades
IUPAC Name |
5-tert-butyl-2-[(2-methylphenyl)methyl]pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11-7-5-6-8-12(11)10-20-13(15(21)18-17)9-14(19-20)16(2,3)4/h5-9H,10,17H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIHRQQFTZWDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=CC(=N2)C(C)(C)C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


